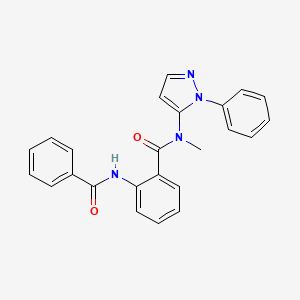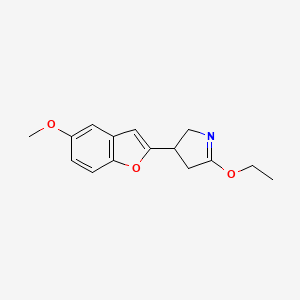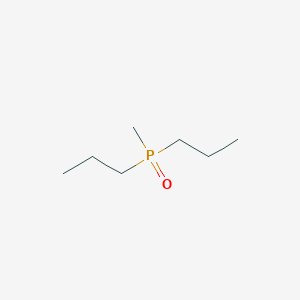
Phosphine oxide, methyldipropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine oxide, methyldipropyl- is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an oxygen atom and three alkyl groups. This compound is part of the broader class of phosphine oxides, which are known for their stability and versatility in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphine oxide, methyldipropyl- can be synthesized through several methods. One common approach involves the oxidation of the corresponding phosphine precursor using oxidizing agents such as hydrogen peroxide or oxygen . The reaction typically proceeds under mild conditions, making it a convenient method for laboratory synthesis.
Another method involves the reaction of halogenophosphines with organometallic reagents like Grignard reagents
Industrial Production Methods
In an industrial setting, the production of phosphine oxide, methyldipropyl- often involves large-scale oxidation processes. The use of continuous flow reactors and efficient oxidizing agents ensures high yields and purity of the final product. Industrial methods also focus on minimizing by-products and optimizing reaction conditions to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine oxide, methyldipropyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction of phosphine oxides can be achieved using reducing agents such as phenylsilane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Phenylsilane, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, and palladium catalysts.
Major Products Formed
The major products formed from these reactions include higher oxidation state phosphorus compounds, reduced phosphines, and substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphine oxide, methyldipropyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which phosphine oxide, methyldipropyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a ligand, coordinating with metal centers in catalytic processes . In biological systems, it may interact with proteins and other biomolecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Phosphine oxide, methyldipropyl- can be compared with other similar compounds such as:
Phosphine sulfides: These compounds are similar in structure but contain a sulfur atom instead of oxygen.
Phosphine-borane complexes: These are stable precursors to phosphines and are used in various catalytic processes.
Other phosphine oxides: Compounds like triphenylphosphine oxide and dimethylphenylphosphine oxide have different alkyl or aryl groups attached to the phosphorus atom, leading to variations in their chemical properties and applications.
Phosphine oxide, methyldipropyl- stands out due to its specific alkyl group configuration, which imparts unique reactivity and stability characteristics.
Eigenschaften
CAS-Nummer |
89980-10-9 |
|---|---|
Molekularformel |
C7H17OP |
Molekulargewicht |
148.18 g/mol |
IUPAC-Name |
1-[methyl(propyl)phosphoryl]propane |
InChI |
InChI=1S/C7H17OP/c1-4-6-9(3,8)7-5-2/h4-7H2,1-3H3 |
InChI-Schlüssel |
RLHYSKMZJMLDSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCP(=O)(C)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




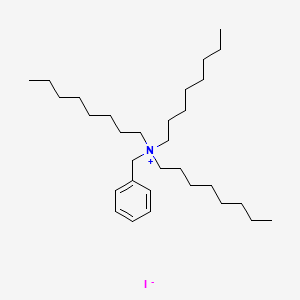
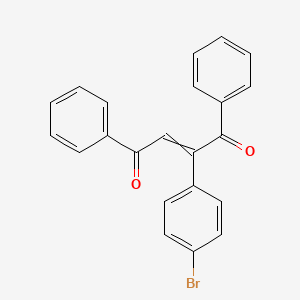
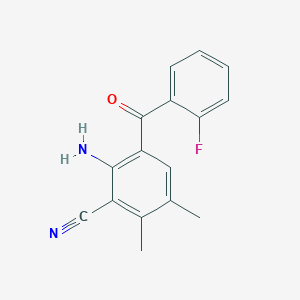
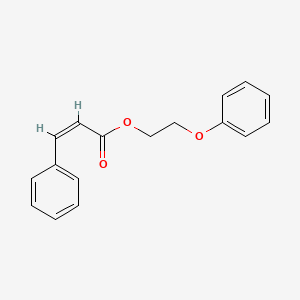
![[2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene](/img/structure/B14391434.png)
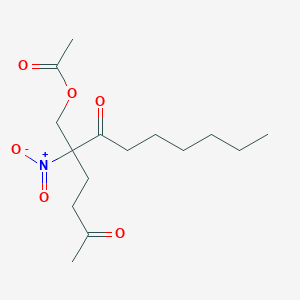
oxophosphanium](/img/structure/B14391451.png)
![[6-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B14391452.png)
![3-[(E)-N-anilino-C-phenylcarbonimidoyl]-1H-quinolin-2-one](/img/structure/B14391453.png)
